molecular formula C15H11BrN4O B11981826 N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

Cat. No.: B11981826
M. Wt: 343.18 g/mol
InChI Key: TWTIXZBYLRGMOW-UFWORHAWSA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom under basic conditions.

Major Products Formed

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major products are the corresponding amine and aldehyde.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the 3-bromophenyl group, which can participate in various substitution reactions, and the benzimidazole moiety, which is known for its biological activity. This combination of functional groups provides the compound with distinct chemical and biological properties .

Properties

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H11BrN4O/c16-12-3-1-2-10(6-12)8-19-20-15(21)11-4-5-13-14(7-11)18-9-17-13/h1-9H,(H,17,18)(H,20,21)/b19-8+

InChI Key

TWTIXZBYLRGMOW-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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